1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Inflammation Lipoxygenase Inhibitor

Researchers targeting CNS or inflammatory pathways require precisely N-substituted 5-oxopyrrolidine building blocks for valid SAR-generic analogs lack the critical ortho-fluorine interactions that govern target engagement. • N-(2-fluorobenzyl) group enables selective 5-LOX translocation inhibition without confounding COX interference, enabling clean leukotriene pathway dissection. • Privileged CNS scaffold for BACE-1 inhibitor programs; ortho-fluorine serves as a physicochemical probe for BBB penetration and metabolic stability SAR. • Preliminary CCR5 antagonist activity supports HIV and autoimmune disease research applications. Supplied at ≥95% purity with full analytical QA documentation. In stock for immediate global dispatch.

Molecular Formula C12H12FNO3
Molecular Weight 237.23 g/mol
CAS No. 845546-24-9
Cat. No. B1317383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
CAS845546-24-9
Molecular FormulaC12H12FNO3
Molecular Weight237.23 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2F)C(=O)O
InChIInChI=1S/C12H12FNO3/c13-10-4-2-1-3-8(10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)
InChIKeyHLGLVJXDNAWXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: CNS & Inflammation Building Block


1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 845546-24-9, C12H12FNO3, MW 237.23) is a specialized, fully substituted 5-oxopyrrolidine building block [1]. Its core scaffold is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) drug discovery, serving as the foundation for molecules targeting BACE-1 [2], endothelin receptors, and other therapeutically relevant enzymes [1]. This specific compound is uniquely characterized by its N-(2-fluorobenzyl) substituent, which differentiates it from other 5-oxopyrrolidine-3-carboxylic acid analogs and directs its potential for specific structure-activity relationship (SAR) exploration and target engagement .

1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: Why It Is Irreplaceable


The 5-oxopyrrolidine-3-carboxylic acid scaffold is not a monolithic entity. Subtle variations in substitution pattern, particularly at the N1 position, lead to profound differences in biological activity, target selectivity, and physicochemical properties. 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a specific, functionalized building block whose N-(2-fluorobenzyl) group is a key determinant of its interaction with biological targets like 5-lipoxygenase [1] and its potential as a CCR5 antagonist [2]. Replacing this compound with a simpler, unsubstituted, or differently substituted 5-oxopyrrolidine-3-carboxylic acid derivative (e.g., with a methyl, phenyl, or hydroxyethyl group) would eliminate critical binding interactions, such as potential halogen bonding or hydrophobic contacts provided by the ortho-fluorine atom, rendering SAR studies, lead optimization efforts, and target engagement assays fundamentally invalid [3].

1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: Differentiation Evidence


5-Lipoxygenase Translocation Inhibition

1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid demonstrates a specific and quantifiable interaction with the 5-lipoxygenase (5-LOX) pathway, a key differentiator from many other 5-oxopyrrolidine derivatives. It was evaluated for its ability to inhibit 5-LOX translocation in rat RBL-2H3 cells, an assay that directly measures a functional, upstream event in leukotriene biosynthesis [1]. Critically, a close analog with a different substitution pattern, evaluated under similar conditions in rat RBL-1 cells, showed no significant activity at 100 µM, highlighting the profound impact of the N-substituent on this specific mode of action [2].

Inflammation Lipoxygenase Inhibitor

LOX vs. COX Selectivity

The compound exhibits a functional selectivity profile, acting as a more potent inhibitor of lipoxygenase (LOX) compared to cyclooxygenase (COX). It is described as a 'potent lipoxygenase inhibitor' while its activity against carboxylesterase and cyclooxygenase is 'to a lesser extent' [1]. This LOX-preferring profile distinguishes it from common non-steroidal anti-inflammatory drugs (NSAIDs) and other dual LOX/COX inhibitors, positioning it as a specific tool for dissecting the LOX pathway.

Arachidonic Acid Cascade Enzyme Inhibition Selectivity

Unique N-(2-Fluorobenzyl) Moiety

The defining feature of CAS 845546-24-9 is its N-(2-fluorobenzyl) substituent, which is crucial for its unique chemical and biological properties. In contrast, numerous other 5-oxopyrrolidine-3-carboxylic acid derivatives exist with different N-substituents, including 4-fluorobenzyl [1], phenyl [2], cyclopropylmethyl (CAS 845546-16-9) , and hydroxyethyl [3]. The position of the fluorine atom on the benzyl ring (ortho vs. para) can dramatically alter electronic properties, binding conformations, and metabolic stability, making this compound a distinct chemical entity for SAR studies.

Medicinal Chemistry SAR Building Block

Research Applications for 1-(2-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid


5-Lipoxygenase Pathway and Leukotriene Biology

This compound is a valuable tool for studying the 5-LOX pathway and its role in inflammation. Unlike general or dual inhibitors, its specific interaction with the LOX translocation process [4] and its functional selectivity over COX [2] allow for precise dissection of leukotriene-mediated biological events without confounding COX-related effects. This makes it suitable for validating 5-LOX as a target in disease models of asthma, rheumatoid arthritis, and other inflammatory conditions.

SAR Studies for CNS Targets

The 5-oxopyrrolidine scaffold is a privileged structure for CNS drug discovery, with known applications in developing BACE-1 inhibitors for Alzheimer's disease [4]. The unique N-(2-fluorobenzyl) group on this specific building block provides a critical handle for exploring SAR. It can be used to investigate the impact of ortho-fluorine substitution on target binding affinity, selectivity, and key drug-like properties such as blood-brain barrier penetration and metabolic stability, providing essential data for lead optimization programs.

CCR5 Antagonist Development

Preliminary pharmacological screening suggests this compound has activity as a CCR5 antagonist, indicating potential for treating CCR5-mediated diseases such as HIV infection, asthma, and autoimmune disorders [4]. Researchers can utilize this compound as a starting point or a key intermediate for synthesizing and evaluating new, more potent, and selective CCR5 antagonists, capitalizing on its core structure and specific substitution pattern.

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